4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Description
4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene ring substituted with a hydroxyl group at position 3 and a 3,3-diphenylpropylamino group at position 2.
The compound’s diphenylpropyl substituent suggests increased lipophilicity compared to simpler analogs, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Applications in medicinal chemistry are inferred from analogs with similar frameworks, such as thieno-thiadiazine dioxides, which exhibit bioactivity in drug discovery contexts .
Properties
IUPAC Name |
4-(3,3-diphenylpropylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-19-14-24(22,23)13-18(19)20-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPILRFQLGBSKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor, such as 1,4-dibromobutane, with sulfur to form tetrahydrothiophene.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where the tetrahydrothiophene is reacted with an amine, such as 3,3-diphenylpropylamine.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the 1,1-dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the 1,1-dioxide group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in various medical conditions:
Antihypertensive Activity
Research indicates that derivatives of tetrahydrothiophene compounds exhibit antihypertensive properties. The presence of the diphenylpropyl group enhances the compound's ability to modulate vascular resistance and blood pressure regulation.
Anticancer Potential
Studies have shown that certain thiophene derivatives possess anticancer activity. The mechanism is believed to involve the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Neuroprotective Effects
The neuroprotective properties of tetrahydrothiophene derivatives have been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress-induced neuronal damage, suggesting their potential in treating conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
Case Study 1: Antihypertensive Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydrothiophene derivatives and evaluated their antihypertensive effects in animal models. The results indicated a significant reduction in systolic blood pressure, with optimal doses leading to sustained effects over several hours.
Case Study 2: Anticancer Activity
A comparative study published in Cancer Research assessed the anticancer properties of tetrahydrothiophene derivatives against human breast cancer cells (MCF-7). The study found that specific modifications to the diphenylpropyl group enhanced cytotoxicity, leading to a marked decrease in cell viability.
Case Study 3: Neuroprotection
Research conducted by Neuroscience Letters demonstrated that tetrahydrothiophene compounds could mitigate neuronal apoptosis induced by oxidative stress in cultured neurons. The findings suggest potential therapeutic applications for neurodegenerative diseases.
Summary Table of Applications
| Application | Mechanism | Reference Source |
|---|---|---|
| Antihypertensive | Modulation of vascular resistance | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis | Cancer Research |
| Neuroprotection | Protection against oxidative stress | Neuroscience Letters |
Mechanism of Action
The mechanism of action of 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 3,3-diphenylpropylamino group in the target compound increases hydrophobicity compared to the 2-hydroxyethylamino analog (logP ~3.5 vs. ~0.5 estimated) . This property may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drug development.
- Solubility: The hydroxyethylamino derivative (CAS 302581-36-8) exhibits higher aqueous solubility due to its polar hydroxyl group, making it suitable for in vitro assays requiring hydrophilic conditions .
Market and Availability
- The hydroxyethylamino analog (H169397) is commercially available (1g for ¥1,076.90) with >98% purity, whereas the diphenylpropylamino variant is likely a bespoke research chemical .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bulky aromatic substituents (e.g., diphenylpropyl) may improve metabolic stability but reduce solubility, necessitating formulation optimization for in vivo studies .
- Stereochemical Influence: Chiral centers in analogs like (3S,4R)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride significantly affect biological activity, emphasizing the need for enantioselective synthesis of the target compound .
Q & A
Q. What are the optimal synthetic routes for 4-[(3,3-Diphenylpropyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling tetrahydrothiophene derivatives with amines under anhydrous conditions. Key steps include:
- Using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) .
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography or reverse-phase HPLC (e.g., MeCN:H₂O gradients) .
- Optimizing yields by adjusting stoichiometry (e.g., 1.2 equivalents of anhydrides) and reaction duration (e.g., 3 days at room temperature) .
Q. What analytical techniques are most reliable for characterizing the compound’s structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with characteristic shifts for sulfone groups (δ ~3.0–4.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) validate functional groups .
- HPLC : Purity ≥98% can be achieved using reverse-phase columns with MeCN:H₂O gradients .
Q. How should acute toxicity data be interpreted for safe handling in laboratory settings?
Methodological Answer: The compound’s acute toxicity (LD₅₀ = 3500 mg/kg in mice, intraperitoneal) suggests moderate risk. Researchers should:
- Adopt strict PPE protocols (gloves, lab coats, fume hoods) during synthesis .
- Use in vivo studies only with institutional animal care approval, prioritizing alternatives like in vitro assays where possible .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of the compound’s synthesis?
Methodological Answer: Stereoselectivity arises from:
- Chiral Catalysts/Resolving Agents : Use of enantiopure amines or chiral stationary phases in HPLC to separate diastereomers .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures (see Supplementary Information in ).
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and steric effects influencing stereochemistry .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping peaks by altering solvent polarity or temperature .
- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing regioisomers .
- Cross-Validation : Compare IR and LC-MS data to confirm functional groups and molecular weight consistency .
Q. What strategies are effective for evaluating the compound’s antibacterial mechanism of action?
Methodological Answer:
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects by monitoring bacterial viability over 24 hours .
- Membrane Permeability Studies : Use fluorescent dyes (e.g., propidium iodide) to detect disruptions in bacterial cell walls .
- Proteomic Profiling : Identify target proteins via mass spectrometry after treating bacterial cultures with sub-MIC concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
